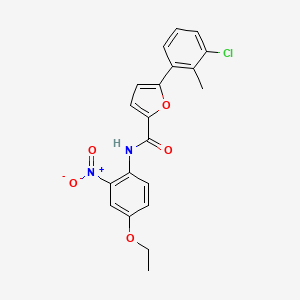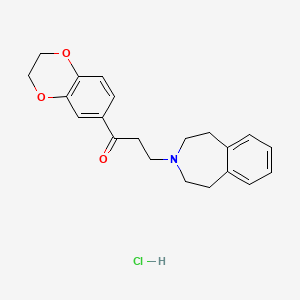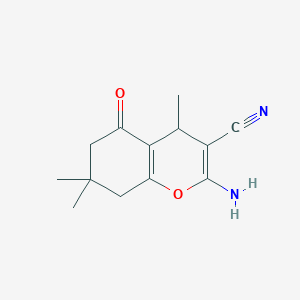![molecular formula C18H28N2O4S B5008770 N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008770.png)
N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamides, including compounds with complex structures similar to the one described, play a crucial role in various fields of chemistry and medicine due to their unique properties and wide range of applications. These compounds are known for their involvement in cell cycle inhibition and have been studied for their antitumor activities (Owa et al., 2002).
Synthesis Analysis
The synthesis of sulfonamides often involves multi-step chemical reactions, including the use of specific catalysts and conditions to achieve the desired compound. For example, allylation of aldehydes and imines using allyltributyltin promoted by polymer-supported sulfonamide of N-glycine has been developed, indicating a method that could potentially apply to the synthesis of complex sulfonamides (Li & Zhao, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamides, including the spatial arrangement and bonding, can be analyzed using techniques such as NMR, FT-IR, and X-ray crystallography. Quantum mechanical, spectroscopic, and molecular docking studies provide detailed insights into the molecular geometry, vibrational wave numbers, and electronic properties of similar compounds (Chandralekha et al., 2019).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including cycloadditions and hydrolysis, which are influenced by their functional groups and molecular structure. The reactions often involve the transformation of sulfonamides into different derivatives through nucleophilic additions or substitutions, demonstrating their reactivity and versatility (Ye et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and stability, are crucial for their practical applications and can be determined through various analytical techniques. The stability and solubility in water of certain sulfonamide derivatives have been specifically studied, indicating the importance of these properties in the development of pharmaceutical compounds (Niemeyer et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and pH sensitivity, are essential for understanding the behavior of sulfonamides in biological systems and chemical reactions. Studies on the hydrolysis of glycinamide and glycine dipeptides coordinated to cobalt(III) showcase the complex interactions and transformations sulfonamides can undergo (Boreham et al., 1979).
Mechanism of Action
Target of Action
AKOS000446724, also known as AB00114411-01 or N2-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, is an investigational small molecule with a novel immunotherapy mechanism of action . It targets the PDL1 pathway , which plays a crucial role in the immune response to cancer .
Mode of Action
The compound’s mode of action is unique as it selectively destroys tumors without harming healthy cells . It inhibits ACE-2 and NSP-15 , which are responsible for the entry and replication of viruses in human cells .
Biochemical Pathways
The compound affects the PDL1 pathway , which is critical in the immune response to cancer . It also modulates protein translation machinery , which could have significant implications for the growth and development of cancer cells.
Pharmacokinetics
It is known that the compound is orally bioavailable , which suggests it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
The compound has shown promising results in early-phase clinical trials. In a Phase 1 study, it demonstrated notable improvements in tumor biomarkers, immune markers, and tumor size . It also showed a significant reduction in the expression of immunomodulation genes and Treg genes, which were associated with the anti-tumor response of the compound .
properties
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-15-8-10-17(11-9-15)25(23,24)20(16-6-3-2-4-7-16)14-18(22)19-12-5-13-21/h8-11,16,21H,2-7,12-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDUCZNGLIHORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperidinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5008700.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)

![1-(2-methoxybenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B5008720.png)

![tetraethyl 5',5',6',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5008728.png)

![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5008738.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide](/img/structure/B5008757.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5008769.png)